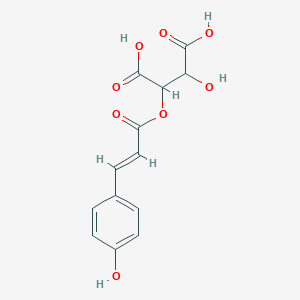
p-Coutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-coutaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of a 4-coumaric acid with one of the hydroxy groups of tartaric acid. It is a cinnamate ester, a dicarboxylic acid, a member of phenols and a tetraric acid derivative. It derives from a 4-coumaric acid.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Antioxidant Activity
p-Coumaric acid exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This characteristic is crucial in preventing cellular damage and may contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders .
Anticancer Effects
Numerous studies have demonstrated the anticancer potential of p-coumaric acid. It has been shown to induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, in vitro studies revealed that p-coumaric acid inhibited the proliferation of HCT-15 and HT-29 colon cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption . Additionally, it downregulates key angiogenic factors like vascular endothelial growth factor, thereby inhibiting tumor growth .
Neuroprotective Effects
Research indicates that p-coumaric acid may protect against neuroinflammation and cognitive decline. In animal models, it has been shown to reverse depression-like behavior and memory impairment induced by stress . The compound's ability to modulate neuroinflammatory pathways positions it as a candidate for treating neurodegenerative diseases.
Applications in Disease Prevention
Diabetes Management
p-Coumaric acid has demonstrated nephroprotective effects in diabetic models by reducing blood urea nitrogen and serum creatinine levels, thus offering potential therapeutic benefits for diabetic nephropathy . Its anti-inflammatory properties may also play a role in managing chronic complications associated with diabetes.
Cardiovascular Health
The compound's antioxidant and anti-inflammatory effects contribute to cardiovascular health by potentially reducing the risk of atherosclerosis and other heart-related diseases. Studies suggest that it may help lower cholesterol levels and improve endothelial function .
Cosmetic Applications
p-Coumaric acid is increasingly utilized in cosmetic formulations due to its ability to inhibit tyrosinase activity, which is crucial for melanin production. This makes it an effective agent for skin lightening and addressing hyperpigmentation issues . Additionally, its antioxidant properties help protect the skin from UV-induced damage.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Zabad et al., 2019 | Demonstrated nephroprotective effects in diabetic rats | Potential treatment for diabetic nephropathy |
| Tehami et al., 2023 | Induced apoptosis in colorectal cancer cells | Candidate for chemoprevention strategies |
| MDPI Review (2021) | Comprehensive review of pharmacological applications | Highlights diverse therapeutic potentials |
Propiedades
Fórmula molecular |
C13H12O8 |
|---|---|
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+ |
Clave InChI |
INYJZRKTYXTZHP-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |
Sinónimos |
coutaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















